3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes bromine, nitro, and carbamothioylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid derivatives. The process includes:
Bromination: Benzoic acid is brominated using bromine in the presence of a catalyst to form 3,5-dibromobenzoic acid.
Carbamothioylation: The nitrated compound undergoes a reaction with a carbamothioylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and nitration, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro groups into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzoic acid: A simpler compound with similar bromine substitution but lacking the nitro and carbamothioylamino groups.
3,5-Dinitrobenzoic acid: Contains nitro groups but lacks bromine and carbamothioylamino groups.
3,5-Dibromo-4-methylbenzoic acid: Similar bromine substitution with an additional methyl group.
Uniqueness
3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of bromine, nitro, and carbamothioylamino groups in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H8Br2N4O7S |
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Molecular Weight |
548.1 g/mol |
IUPAC Name |
3,5-dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Br2N4O7S/c16-7-3-10(14(23)24)12(11(17)4-7)18-15(29)19-13(22)6-1-8(20(25)26)5-9(2-6)21(27)28/h1-5H,(H,23,24)(H2,18,19,22,29) |
InChI Key |
MAVUZQWVWYYPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origin of Product |
United States |
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